1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile
Description
Properties
Molecular Formula |
C12H13N |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
ORAIBQDLBCPLBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclopropanation Using Diazo Compounds
A widely adopted method is the rhodium-catalyzed cyclopropanation of the corresponding olefin with diazo compounds such as ethyl diazoacetate or related diazo derivatives. The reaction proceeds under mild conditions with high selectivity and yield.
-
- The 2,4-dimethyl-substituted styrene (olefin compound) is dissolved in an appropriate solvent (e.g., dichloromethane, toluene, or acetonitrile).
- Ethyl diazoacetate or a nitrile-substituted diazo compound is added.
- A supported rhodium catalyst (e.g., Rh(II) complex on a solid support) is used to catalyze the carbene transfer to the olefin.
- The reaction is often conducted in a continuous flow column reactor to improve efficiency and scalability.
-
- Temperature: 10–40 °C
- Pressure: 0.8–1.5 MPa
- Retention time: 10–20 minutes in the reactor
- Solvent volume: 8–15 mL per gram of olefin
- Molar ratio of olefin to diazo compound: approximately 1:1.2–3
Workup :
- The crude product is washed with water to remove impurities.
- Organic phase is concentrated to isolate the cyclopropane nitrile compound.
Yields :
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | Supported Rhodium(II) complex |
| Temperature | 10–40 °C |
| Pressure | 0.8–1.5 MPa |
| Retention Time | 10–20 minutes |
| Solvents | Dichloromethane, toluene, acetonitrile, ethyl acetate, isopropyl acetate |
| Olefin:Diazo Molar Ratio | 1 : 1.2–3 |
| Yield | Up to 91% |
Mechanistic Considerations
- The rhodium catalyst facilitates carbene formation from the diazo compound.
- The carbene intermediate undergoes cyclopropanation with the olefin double bond.
- The presence of the 2,4-dimethylphenyl substituent influences regio- and stereoselectivity.
- Reaction parameters such as solvent, temperature, and catalyst loading affect the yield and purity.
Alternative Cyclopropanation Methods
Michael-Initiated Ring Closure (MIRC) Reactions
- Enantioselective cyclopropanation can be achieved via Michael-initiated ring closure reactions using chiral ammonium ylides derived from cinchona alkaloids.
- This approach allows for high enantioselectivity and control over stereochemistry.
- Although primarily applied to α,β-unsaturated carbonyl compounds, adaptations could be applied for nitrile-substituted cyclopropanes.
- Typical yields range from 57% to 84% with enantiomeric excess up to 97%.
Simmons–Smith Cyclopropanation
- Traditional Simmons–Smith reaction uses diiodomethane and a zinc-copper couple to generate a carbenoid species that cyclopropanates alkenes.
- This method is less commonly used for nitrile-substituted cyclopropanes due to functional group sensitivity but remains a classical approach for cyclopropane ring formation.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Rhodium-Catalyzed Cyclopropanation | 2,4-Dimethylstyrene + Diazo compound | Supported Rh(II), 10–40 °C, 0.8–1.5 MPa, DCM or toluene | High yield, scalable, mild conditions | Up to 91% |
| Michael-Initiated Ring Closure (MIRC) | α,β-Unsaturated nitrile + chiral ammonium ylide | Cinchona alkaloid-derived catalyst, Na2CO3, MeCN, 80 °C | High enantioselectivity, stereocontrol | 57–84% (up to 97% ee) |
| Simmons–Smith Cyclopropanation | Alkene + diiodomethane + Zn-Cu | Zn-Cu couple, CH2I2, mild temp. | Classical method, well-known | Variable, moderate |
Additional Notes on Purification and Characterization
- After synthesis, the product is typically purified by aqueous washing and organic solvent extraction.
- Final purification may involve column chromatography.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm stereochemistry.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile has been explored for its potential in drug development due to its unique structural properties. It may serve as a scaffold for the synthesis of novel pharmaceutical agents, particularly in targeting specific receptors or enzymes related to various diseases.
Chemical Synthesis
The compound is utilized in organic synthesis as an intermediate. Its cyclopropane structure allows it to participate in various chemical reactions, including cycloadditions and rearrangements, which are valuable in synthesizing complex organic molecules.
Material Science
Research has shown that derivatives of cyclopropane compounds can exhibit interesting properties such as enhanced stability and specific reactivity patterns. This makes them suitable for developing advanced materials, including polymers and coatings.
Case Study 1: Pharmacological Research
A study investigated the effects of this compound on specific biological targets. The results indicated that modifications to the compound could enhance its efficacy and selectivity against certain cancer cell lines. This highlights its potential in developing targeted cancer therapies.
Case Study 2: Synthetic Applications
In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing a series of bioactive compounds. The reactions demonstrated high yields and selectivity, confirming the compound's utility as a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Biological Activity
1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H13N
- Molecular Weight: 185.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays indicated that the compound effectively inhibits the proliferation of several cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Adenocarcinoma | 12.5 | |
| Human Lung Carcinoma | 15.0 | |
| Human Breast Cancer | 10.0 | |
| Human Ovarian Cancer | 8.5 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific signaling pathways involved in cancer cell proliferation and survival. It is believed to interact with key molecular targets such as kinases and transcription factors that regulate cell cycle progression and apoptosis.
Case Study: Inhibition of Kinase Activity
A notable study investigated the compound's ability to inhibit specific kinases associated with tumor growth. The results showed that treatment with this compound led to a marked decrease in phosphorylation levels of target proteins involved in cell signaling pathways critical for cancer progression.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, but further research is needed to assess its metabolism and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
